molecular formula C21H16FN3O3S B2464751 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898421-05-1

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Katalognummer: B2464751
CAS-Nummer: 898421-05-1
Molekulargewicht: 409.44
InChI-Schlüssel: YTWXGQWAKSDWQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core linked to a 3-phenyl ring substituted with a 4-fluorobenzenesulfonamide group. The quinazolinone moiety (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) is a bicyclic structure known for its role in modulating enzyme interactions, particularly with cyclooxygenase-2 (COX-2). The sulfonamide group at the para position of the benzene ring enhances solubility and binding affinity to biological targets.

Eigenschaften

IUPAC Name

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-6-4-5-16(13-17)24-29(27,28)18-11-9-15(22)10-12-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXGQWAKSDWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the sulfonamide group, and the fluorination of the benzene ring. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Sulfonamide Group: This step often involves the reaction of the quinazolinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Fluorination: The fluorination of the benzene ring can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions under alkaline conditions. Key findings include:

  • Amide Formation : Reactivity with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives. For example, treatment with benzoyl chloride in dichloromethane and triethylamine produces N-benzoyl sulfonamide analogs, though yields vary depending on steric hindrance .

  • Condensation with Aldehydes : The sulfonamide nitrogen reacts with aromatic aldehydes (e.g., 4-formylbenzenesulfonamide) in glacial acetic acid under reflux to form Schiff bases. This reaction is critical for introducing ethenyl linkages, as demonstrated in COX-2 inhibitor syntheses .

Reaction TypeReagents/ConditionsProductYield (%)Source
AcylationAcetyl chloride, Et₃N, DCMN-Acetyl derivative58–72
Schiff Base4-Formylbenzenesulfonamide, AcOH, refluxEthenyl-linked sulfonamide64

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes EAS preferentially at the para position to the sulfonamide group due to electron-withdrawing effects of the -SO₂NH- moiety:

  • Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces nitro groups at the para position, confirmed by 1H-NMR^1 \text{H-NMR} shifts at δ 8.2–8.4 ppm .

  • Halogenation : Bromination using Br₂/FeBr₃ yields 4-fluoro-3-bromo derivatives, with regioselectivity driven by the electron-deficient aromatic system.

Key Data :

  • Nitration: Yield=68%\text{Yield} = 68\%; mp=215217C\text{mp} = 215–217^\circ \text{C}

  • Bromination: Yield=54%\text{Yield} = 54\%; HRMS (m/z)=499.12[M+H]+\text{HRMS (m/z)} = 499.12 \, [\text{M+H}]^+

Quinazolinone Core Reactivity

The 2-methyl-4-oxo-3,4-dihydroquinazolinyl group participates in cyclization and oxidation reactions:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the 4-oxo group to a carboxylic acid, altering biological activity .

  • Cyclocondensation : Reacts with thiourea in ethanol under reflux to form thioquinazolinone analogs, enhancing metabolic stability .

ReactionConditionsProductApplicationSource
OxidationKMnO₄, H₂SO₄, 70°CQuinazolinone-4-carboxylic acidProdrug synthesis
CyclocondensationThiourea, EtOH, refluxThioquinazolinoneAnticancer agents

Cross-Coupling Reactions

The ethenyl bridge between the quinazolinone and sulfonamide groups enables Pd-catalyzed cross-couplings:

  • Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives are synthesized with yields up to 76% .

  • Heck Reaction : Reacts with styrenes to extend conjugation, improving COX-2 inhibition (e.g., 47.1% inhibition at 20 μM) .

Notable Example :

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed enhanced bioactivity via Heck coupling .

Hydrolysis and Stability

The sulfonamide bond demonstrates pH-dependent hydrolysis:

  • Acidic Hydrolysis : In 6M HCl at 100°C, the sulfonamide cleaves to yield 4-fluorobenzenesulfonic acid and the quinazolinyl aniline derivative.

  • Alkaline Stability : Resists hydrolysis in NaOH (1M, 25°C), critical for oral bioavailability .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • COX-2 Inhibition : Ethenyl-linked derivatives (via Schiff base reactions) show 47.1% inhibition at 20 μM .

  • Naᵥ1.7 Modulation : Fluorinated analogs exhibit nanomolar activity in pain models, linked to sulfonamide electronic effects .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been synthesized and tested against various microorganisms, demonstrating notable efficacy against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The structural modifications in the quinazoline framework enhance the compound’s interaction with bacterial targets.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related quinazoline derivatives can inhibit cell growth in various cancer cell lines . The National Cancer Institute (NCI) has evaluated similar compounds for their cytotoxic effects, revealing promising results that suggest their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the quinazoline core followed by the introduction of the sulfonamide group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Study on Antimicrobial Efficacy

A study published in RSC Advances explored new derivatives based on the sulfonamide structure that showed significant antimicrobial activity against a range of pathogens. The research highlighted that specific modifications to the quinazoline moiety could lead to enhanced potency against resistant strains .

Investigation of Anticancer Activity

Another relevant study assessed the anticancer activity of various quinazoline derivatives through NCI protocols. The results indicated that some derivatives exhibited high levels of inhibition against human tumor cells, making them candidates for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 3-phenyl-2-substituted-3,4-dihydroquinazolin-4-ones with para-sulfonamide groups. Key structural analogs and their biological activities are summarized below:

Compound Name (Example) Substituent (R) on 3-Phenyl Ring COX-2 Inhibition (% at 20 µM) Key Structural Features Reference
4-Fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide 4-Fluoro Not reported Fluorine enhances electronegativity; sulfonamide at para position
4-Methoxy analog (Compound from ) 4-Methoxy 47.1% Methoxy improves COX-2 binding via H-bonding
Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f) Ethyl ester 32.6% Ester group reduces potency compared to sulfonamide
4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide 4-Bromo 28.5% Bromine increases steric hindrance, lowering activity
Celecoxib (Reference) Trifluoromethyl, pyrazole 80–90% Benchmark COX-2 inhibitor with higher selectivity

Key Observations:

  • Fluorine vs. Methoxy: The 4-fluoro substituent in the target compound likely enhances electronic interactions with COX-2’s hydrophobic pocket, though its potency is expected to be lower than the 4-methoxy analog (47.1% inhibition), which benefits from stronger hydrogen-bonding interactions .
  • Sulfonamide Position: Para-substituted sulfonamides (as in the target compound) show superior activity compared to ortho or meta positions due to optimal alignment with COX-2’s active site .
  • Quinazolinone Core Modifications: The 2-methyl group on the quinazolinone ring improves metabolic stability, while the 4-oxo group is critical for mimicking prostaglandin substrates .

Comparative Physicochemical Properties

Property Target Compound 4-Methoxy Analog Celecoxib
Molecular Weight (g/mol) ~442.4 (estimated) ~454.4 381.4
LogP (Lipophilicity) ~3.2 (predicted) ~3.5 3.0
Solubility (mg/mL) Moderate (sulfonamide enhances) Moderate Low
Melting Point (°C) Not reported 239–240 (Compound 1f) 160–163

Notes:

  • The sulfonamide group in the target compound improves aqueous solubility compared to celecoxib, which has a trifluoromethyl group.
  • Higher molecular weight and lipophilicity in quinazolinone derivatives may limit bioavailability .

Biologische Aktivität

4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a sulfonamide moiety with a quinazoline derivative, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FN3O2SC_{22}H_{20}FN_3O_2S, with a molecular weight of approximately 423.48 g/mol. The compound features a fluorine atom and a quinazoline ring system, which are critical for its biological activity.

COX-2 Inhibition

Research indicates that derivatives of quinazoline compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, related compounds have shown COX-2 inhibitory activity ranging from 47.1% at concentrations of 20 μM to lower levels compared to established inhibitors like celecoxib (80.1% at 1 μM) . The presence of para-sulfonamide groups on the phenyl ring enhances the selectivity and potency against COX-2.

Cardiovascular Effects

Some studies have explored the cardiovascular effects of sulfonamide derivatives, including their influence on perfusion pressure and coronary resistance. In isolated rat heart models, certain sulfonamides demonstrated the ability to decrease perfusion pressure significantly . This suggests potential applications in managing cardiovascular conditions.

Anticancer Properties

The quinazoline structure is associated with anticancer activity due to its ability to inhibit various kinases involved in cancer cell proliferation. Compounds similar to this compound have been studied for their effects on angiogenesis and cytokine production, indicating their potential in cancer therapy .

Neurological Effects

Sulfonamide derivatives have been investigated for their neuroprotective properties. For example, 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide has shown promise in modulating adenosine levels in the striatum and attenuating nicotine-induced behavioral sensitization in animal models . This highlights the compound's potential role in treating addiction and neurodegenerative diseases.

Study on COX-2 Inhibition

A study conducted on various quinazoline derivatives demonstrated that specific modifications could enhance COX-2 inhibitory activity. The most active compound showed a maximum inhibition rate significantly lower than celecoxib but higher than other tested compounds .

Cardiovascular Study

In an experimental design evaluating the biological activity of sulfonamides on perfusion pressure, it was found that certain derivatives could effectively reduce coronary resistance over time . This suggests that modifications to the sulfonamide structure can lead to enhanced cardiovascular effects.

Data Summary

Property Value
Molecular FormulaC22H20FN3O2SC_{22}H_{20}FN_3O_2S
Molecular Weight423.48 g/mol
COX-2 Inhibition (20 μM)47.1%
Comparison to CelecoxibLower potency

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the quinazolinone core via cyclization of 2-aminobenzoic acid derivatives with urea or thiourea under acidic conditions.
  • Step 2: Introduction of the 2-methyl group through alkylation or substitution reactions.
  • Step 3: Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride and a triethylamine base in anhydrous DMF. Key intermediates include 3-(3-aminophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline. Reaction optimization often requires temperature control (60–80°C) and purification via silica gel chromatography (DCM/MeOH gradient) .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • 1H/13C NMR: Aromatic protons in the quinazolinone ring (δ 7.2–8.3 ppm) and sulfonamide NH groups (δ 7.55 ppm, broad singlet).
  • 19F NMR: Fluorine resonance at δ –169 ppm for the sulfonamide’s para-fluoro substituent.
  • HRMS: Molecular ion peak [M–H]⁻ at m/z 410.08 (calculated for C₂₁H₁₅FN₃O₃S).
  • FT-IR: Stretching vibrations for S=O (1350–1150 cm⁻¹) and C=O (1680 cm⁻¹) .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Enzyme inhibition: Kinase or protease inhibition assays (IC₅₀ determination via fluorescence polarization).
  • Antimicrobial testing: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported COX-2 selectivity of quinazolinone-sulfonamide derivatives?

  • Comparative assays: Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel studies.
  • Molecular docking: Analyze binding modes to COX-2’s hydrophobic pocket versus COX-1’s narrower active site.
  • Mutagenesis studies: Modify key residues (e.g., Arg513 in COX-2) to assess selectivity changes. Conflicting data may arise from assay conditions (e.g., pH, cofactors) or impurities in compound batches .

Q. What computational strategies predict metabolic stability and toxicity?

  • DFT calculations: Evaluate electron density at reactive sites (e.g., sulfonamide sulfur) to predict oxidation susceptibility.
  • Molecular dynamics (MD): Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • In vitro validation: Incubate with human liver microsomes and quantify metabolites via LC-MS. Adjust substituents (e.g., fluorine position) to enhance stability .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

  • X-ray diffraction: Resolve bond angles and dihedral strains (e.g., torsion between quinazolinone and benzene rings).
  • Hydrogen bonding: Identify key interactions (e.g., sulfonamide NH with Thr454 in kinase targets).
  • Packing analysis: Correlate crystal lattice stability with solubility profiles. Example: A related spirocyclic sulfonamide showed improved activity after optimizing the dihedral angle to 179.4° .

Q. What strategies mitigate side reactions during sulfonamide coupling?

  • Protecting groups: Temporarily block quinazolinone NH with Boc to prevent unwanted substitutions.
  • Catalyst screening: Test coupling agents (e.g., EDCI vs. DCC) to minimize sulfonic acid byproducts.
  • Reaction monitoring: Use TLC or in-situ IR to detect intermediates and adjust stoichiometry. In one study, excess triethylamine (3 eq.) reduced dimerization side products by 40% .

Methodological Considerations

Q. How is purity validated for this compound in pharmacological studies?

  • HPLC: C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >95% by area normalization.
  • Elemental analysis: Carbon/nitrogen ratios within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA): Confirm absence of solvent residues (<0.1% weight loss up to 150°C) .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
  • Flow chemistry: Continuous flow reactors improve heat transfer and reduce side reactions (e.g., epoxidation).
  • Green chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How are contradictory biological activity data reconciled across studies?

  • Meta-analysis: Pool data from multiple sources and apply statistical models (e.g., random-effects ANOVA).
  • Reproducibility protocols: Standardize cell lines, incubation times, and compound storage conditions.
  • Impurity profiling: Use LC-MS to identify trace byproducts (e.g., hydrolyzed sulfonamides) that may alter activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.